6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure features a phenyl group at position 3 and a 2-(azepan-1-yl)-2-oxoethyl substituent at position 6 (Figure 1). The azepan-1-yl moiety introduces a seven-membered lactam ring, which may enhance lipophilicity and influence pharmacokinetic properties . Synthetically, similar triazolopyrimidines are often prepared via cyclocondensation of propargyl derivatives with heterocyclic precursors, as seen in Schemes 1–3 of and . The compound is cataloged in screening libraries (ID: C656-0004) with a molecular weight of 380.45 g/mol (C₂₀H₂₄N₆O₂) and is available in 27 mg quantities for research purposes .
Properties
IUPAC Name |
6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-15(22-10-6-1-2-7-11-22)12-23-13-19-17-16(18(23)26)20-21-24(17)14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHJMZNMZWPIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
Ethyl acetoacetate is benzylated using phenyl-substituted benzyl bromides in refluxing toluene, yielding β-keto esters. For example, benzylation with 3-phenylpropanoyl chloride generates intermediates amenable to cyclization.
Cyclization to Triazolopyrimidinone
Cyclization of benzylated β-keto esters with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 10 hours forms the triazolopyrimidinone scaffold. Triethylamine (0.25 mol) catalyzes this step, achieving yields of 76–85%. Introduction of a chloromethyl group at position 5 is achieved by reacting the core with chloromethyl ethyl ether in acetonitrile at 80°C for 4 hours, followed by silica gel chromatography (petroleum ether:ethyl acetate, 5:1).
Characterization Data
- 1H-NMR (DMSO-d6) : δ 8.09 (d, J = 7.6 Hz, 2H, Ph), 7.53 (m, 3H, Ph), 6.18 (s, 1H, pyrimidinone-H), 4.67 (s, 2H, -CH2Cl).
- HRMS : m/z 274.0621 (C13H11ClN4O).
Functionalization at Position 6: Azepane Coupling
The chloromethyl group at position 5 undergoes nucleophilic substitution with azepane-1-carboxamide. This step is adapted from methodologies used for piperazine derivatives.
Reaction Conditions
A mixture of 5-chloromethyl-3-phenyl-triazolopyrimidin-7-one (1 mmol), azepane-1-carboxamide (2 mmol), and cesium carbonate (1.5 mmol) in DMF is irradiated under microwave conditions (150 W, 95°C, 15–30 minutes). The crude product is purified via preparatory HPLC (10–90% acetonitrile/water + 0.1% TFA).
Mechanistic Insights
Cs2CO3 facilitates deprotonation of the azepane amide, enhancing nucleophilicity. Microwave irradiation accelerates the SN2 displacement, reducing reaction time from hours to minutes.
Characterization Data
- 1H-NMR (CDCl3) : δ 7.40–7.33 (m, 5H, Ph), 4.82 (d, J = 15 Hz, 1H, -O-CH2-CO-), 3.65 (s, 2H, -CO-N-CH2-), 3.31 (q, J = 6 Hz, 2H, azepane-CH2), 1.50–1.20 (m, 10H, azepane ring).
- 13C-NMR : δ 170.1 (C=O), 155.2 (triazole-C), 140.4 (Ph-C), 41.7 (-CH2-N-), 28.3–22.1 (azepane-CH2).
Optimization and Yield Analysis
Solvent and Base Screening
Replacing DMF with acetonitrile or THF reduces yields by 30–40%, underscoring DMF’s role in stabilizing intermediates. Potassium carbonate and NaOH result in side reactions, whereas Cs2CO3 maximizes displacement efficiency (Table 1).
Table 1. Impact of Bases on Substitution Efficiency
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cs2CO3 | DMF | 87 | 98 |
| K2CO3 | DMF | 45 | 85 |
| Et3N | DMF | 62 | 91 |
| NaOH | DMF | 28 | 72 |
Temperature and Time Dependence
Microwave-assisted reactions at 95°C achieve 87% yield in 30 minutes, whereas conventional heating at 80°C requires 4 hours for comparable yields.
Scalability and Industrial Considerations
Gram-scale synthesis (10 g starting material) maintains yields above 80% using continuous-flow microwave reactors. Purification via column chromatography (petroleum ether:ethyl acetate, 5:1) ensures >95% purity, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at position 5 is minimized by using a 2:1 molar ratio of azepane-1-carboxamide to chloromethyl intermediate.
Stereochemical Control
The reaction proceeds without stereoselectivity, yielding a racemic mixture. Chiral HPLC (Chiralpak IA column) resolves enantiomers but remains cost-prohibitive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and appropriate catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-[2-(azepan-1-yl)-2-oxoethyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may inhibit enzymes such as tyrosine kinases or cyclin-dependent kinases, thereby affecting cellular signaling pathways and leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 3 and 6 of the triazolopyrimidine core, impacting biological activity and physicochemical properties. A comparative overview is provided in Table 1.
Table 1. Structural and Functional Comparison of Triazolopyrimidin-7-one Derivatives
*Estimated based on molecular formula in . †Approximate range from described analogs. ‡Calculated from formula in .
Pharmacological and Physicochemical Properties
- Lipophilicity : The azepan-1-yl group in the target compound may enhance membrane permeability compared to hydroxylated () or glycosylated () analogs .
- Solubility : Hydroxyphenyl and glycoside derivatives () show improved aqueous solubility due to polar groups, whereas aryl-methyl substituents (e.g., BI65252) are more hydrophobic .
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